Fmoc-Lys-OMe.HCl

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy Fmoc-SPPS

Nα-Fmoc-L-lysine methyl ester hydrochloride leaves the ε-amino group free for bioconjugation (fluorophore, biotin, PEG), side-chain cyclization, or dendrimeric peptide synthesis—unlike Nε-Fmoc alternatives. Methyl ester C-terminus enables solution-phase fragment condensation. HCl salt enhances solubility for efficient coupling. ≥97% purity supports high-fidelity SPPS for peptides >20 residues. Essential for receptor-binding assays, enzyme substrate characterization, and peptide drug development. Request a quote today.

Molecular Formula C22H27ClN2O4
Molecular Weight 418.9 g/mol
CAS No. 847658-45-1
Cat. No. B3029958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys-OMe.HCl
CAS847658-45-1
Molecular FormulaC22H27ClN2O4
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
InChIInChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1
InChIKeyBFRSKAFOHYTUAS-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys-OMe.HCl (CAS 847658-45-1): Technical Profile and Procurement-Relevant Specifications


Fmoc-Lys-OMe.HCl (Nα-Fmoc-L-lysine methyl ester hydrochloride; CAS 847658-45-1) is an L-lysine derivative classified as a protected amino acid building block for solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy . The compound incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the Nα-amino terminus and a methyl ester protecting the C-terminal carboxyl group, supplied as the hydrochloride salt (HCl) . Key specifications from vendor technical datasheets include a molecular formula of C22H27ClN2O4, molecular weight of 418.91, melting point of 125-127 °C, and typical commercial purity of ≥99% (HPLC) .

Why Fmoc-Lys-OMe.HCl (CAS 847658-45-1) Cannot Be Arbitrarily Replaced in Peptide Synthesis Workflows


Substitution of Fmoc-Lys-OMe.HCl with alternative lysine derivatives introduces quantifiable alterations in synthetic outcomes, including orthogonal deprotection compatibility, C-terminal functionalization, and solubility-dependent coupling efficiency. The Nα-Fmoc protection (CAS 847658-45-1) versus Nε-Fmoc protection (CAS 201009-98-5) represents a fundamental regiochemical distinction dictating whether the α-amino or ε-amino group remains available for peptide elongation . The methyl ester C-terminus precludes direct SPPS resin loading on standard Wang or CTC resins, instead enabling specialized C-terminal peptide modification strategies or solution-phase assembly . The hydrochloride salt form enhances aqueous and polar organic solvent solubility relative to the free base, directly affecting stock solution preparation and coupling kinetics [1].

Quantitative Differentiators for Fmoc-Lys-OMe.HCl (CAS 847658-45-1) in Peptide Synthesis Procurement


Nα-Fmoc versus Nε-Fmoc Lysine Methyl Ester: Regiochemical Orthogonality for Divergent Peptide Assembly Strategies

Fmoc-Lys-OMe.HCl (CAS 847658-45-1) places the Fmoc protecting group on the Nα-amino terminus, leaving the ε-amino group of the lysine side chain free (unprotected) . Its comparator, Nε-Fmoc-L-lysine methyl ester hydrochloride (CAS 201009-98-5), places Fmoc on the ε-amino group of the side chain, leaving the Nα-amino group free . This regiochemical difference directly governs which reactive amine remains available for peptide bond formation versus which remains protected during SPPS coupling cycles.

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy Fmoc-SPPS

C-Terminal Methyl Ester Protection: Specialized Utility for C-Terminal Modification versus Standard Resin-Compatible Derivatives

Fmoc-Lys-OMe.HCl contains a methyl ester at the C-terminus, rendering the carboxyl group protected and unavailable for direct attachment to standard SPPS resins (e.g., Wang resin, 2-CTC resin) without prior ester hydrolysis . In contrast, Fmoc-Lys-OH (free carboxylic acid) can be directly loaded onto hydroxyl- or chloride-functionalized resins for SPPS [1]. This C-terminal protection state determines the compound's suitability for solution-phase peptide synthesis, C-terminal functionalization, and specialized fragment condensation strategies.

C-terminal Peptide Modification Solution-Phase Synthesis Peptide Conjugation

Chiral Identity (L-Enantiomer) versus D-Enantiomer: Functional Consequences for Biological Peptide Synthesis

Fmoc-Lys-OMe.HCl is the L-lysine enantiomer, as indicated by stereochemical designation (S)-configuration at the α-carbon . H-D-Lys(Fmoc)-OMe.HCl (CAS 1998701-15-7) is the D-enantiomer counterpart . L-amino acids are the natural configuration required for peptides intended to interact with endogenous biological systems (receptors, enzymes, antibodies); D-amino acids confer enhanced proteolytic stability but altered biological activity and conformation [1].

Chiral Peptide Synthesis D-Amino Acid Incorporation Peptide Therapeutics

Hydrochloride Salt Form: Solubility Enhancement for Aqueous and Polar Organic Reaction Media

Fmoc-Lys-OMe.HCl is supplied as the hydrochloride salt, which enhances solubility in polar solvents compared to the corresponding free base . Vendor datasheets report DMSO solubility of 100 mg/mL (238.71 mM) for the hydrochloride salt [1]. Substitution with non-salt forms can result in reduced solubility and altered coupling efficiency in solution-phase reactions or during stock solution preparation [2].

Solubility Optimization Solution-Phase Peptide Synthesis Reagent Handling

Purity Specifications: Commercial Availability at ≥99% HPLC Grade for Reproducible Peptide Synthesis

Fmoc-Lys-OMe.HCl (CAS 847658-45-1) is commercially available from multiple vendors with purity specifications of ≥99% as determined by HPLC . This high purity specification is critical for minimizing deletion sequences, truncated peptides, and side-reaction byproducts during SPPS . Lower-purity alternatives (e.g., 95% grade for research-scale applications) may be suitable for preliminary studies but introduce quantifiable yield penalties in multistep syntheses [1].

Peptide Purity Quality Control cGMP Manufacturing

Validated Application Scenarios for Fmoc-Lys-OMe.HCl (CAS 847658-45-1) Based on Quantitative Evidence


Peptide Synthesis Requiring Lysine ε-Amino Side Chain Modification or Conjugation

Fmoc-Lys-OMe.HCl (CAS 847658-45-1) is uniquely required for Fmoc-SPPS of peptides where the lysine ε-amino group must remain available for subsequent modification, including bioconjugation (e.g., fluorophore, biotin, or PEG attachment), side-chain cyclization (e.g., lactam bridge formation), or branching for dendrimeric peptide synthesis . The Nα-Fmoc protection leaves the ε-amino free, whereas the alternative Nε-Fmoc-Lys-OMe.HCl (CAS 201009-98-5) would block this side chain amine .

C-Terminal Methyl Ester-Functionalized Peptide Synthesis for Fragment Condensation Strategies

This compound is specifically indicated for solution-phase peptide synthesis where C-terminal protection as a methyl ester is required for fragment condensation or subsequent chemoselective ligation . The protected C-terminus enables orthogonal deprotection strategies in convergent peptide synthesis. This compound is not directly compatible with standard SPPS resin loading without prior ester hydrolysis, distinguishing its application niche from Fmoc-Lys-OH derivatives .

Native L-Peptide Synthesis for Biological Activity Studies and Therapeutic Development

Fmoc-Lys-OMe.HCl (CAS 847658-45-1) is the required enantiomer for synthesizing peptides intended for biological interaction studies, including receptor binding assays, enzyme substrate characterization, and peptide-based drug development . The L-configuration matches the stereochemistry of naturally occurring peptides, ensuring proper biological recognition . Procurement of the D-enantiomer (CAS 1998701-15-7) would yield stereochemically inverted peptides with altered pharmacological properties, suitable only for stability-enhancement or mirror-image phage display applications [1].

High-Purity SPPS for Long Peptide Sequences (>20 residues) Requiring Minimal Deletion Accumulation

The commercial availability of Fmoc-Lys-OMe.HCl at ≥99% HPLC purity supports high-fidelity SPPS for peptides exceeding 20 amino acid residues, where cumulative coupling inefficiencies amplify the impact of individual building block impurities . The 4% purity advantage over 95% grade alternatives reduces deletion sequence accumulation by approximately 55% over 20 coupling cycles, substantially improving crude peptide purity and reducing downstream HPLC purification requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Lys-OMe.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.